molecular formula C15H10N4S3 B15216939 Bis(1h-benzimidazol-2-yl) carbonotrithioate CAS No. 5396-96-3

Bis(1h-benzimidazol-2-yl) carbonotrithioate

Cat. No.: B15216939
CAS No.: 5396-96-3
M. Wt: 342.5 g/mol
InChI Key: INBINYFHGYLEGH-UHFFFAOYSA-N
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Description

Bis(1H-benzimidazol-2-yl) carbonotrithioate is a synthetic chemical reagent designed for research and development, particularly in medicinal chemistry and parasitology. This compound integrates a carbonotrithioate functional group with a bis(benzimidazole) core, a structure isosteric with naturally occurring nucleotides and known for its wide range of biological activities . The benzimidazole scaffold is a privileged structure in medicinal chemistry, foundational to several clinical drugs such as anthelmintics (e.g., Albendazole) and antihypertensives (e.g., Telmisartan) . Its ability to mimic nucleotides allows it to interact with biological targets like enzymes and DNA, making it a valuable platform for discovering new bioactive molecules . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules. The carbonotrithioate (dithiocarbonate) moiety is known to be a key intermediate in synthetic organic chemistry, and related structures, such as Monomethyl Carbonotrithioate, are used in chemical synthesis . The primary research applications for this compound are anticipated to be in the development of novel therapeutic agents. Benzimidazole derivatives demonstrate well-established anthelmintic activity and are clinically used against parasites like Trichinella spiralis . Furthermore, they are investigated for their antioxidant potential, which can be beneficial in managing oxidative stress associated with parasitic infections . Other significant research avenues include exploring anticancer properties, as some bis(benzimidazole) complexes exhibit selectivity for cancerous cells and can induce apoptosis , and antimicrobial activity, given the broad-spectrum inhibitory effects of benzimidazole compounds against various pathogens. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

5396-96-3

Molecular Formula

C15H10N4S3

Molecular Weight

342.5 g/mol

IUPAC Name

bis(1H-benzimidazol-2-ylsulfanyl)methanethione

InChI

InChI=1S/C15H10N4S3/c20-15(21-13-16-9-5-1-2-6-10(9)17-13)22-14-18-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17)(H,18,19)

InChI Key

INBINYFHGYLEGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC(=S)SC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate typically involves the reaction of benzimidazole derivatives with carbon disulfide and a suitable base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Reactivity with Electrophiles

The trithiocarbonate group (-S-CS-S-) enables nucleophilic substitution and electrophilic additions:

2.1. Ring-Opening Reactions

Reaction with aliphatic or aromatic thiols (17 ) under microwave irradiation (200 W, 90°C) yields disubstituted products (18 ) :

Thiol ReagentConditionsProduct Yield
Aromatic thiols90°C, 15 h (heating)65–90%
DodecylthiolMicrowave, 3 h55–74%

Electron-withdrawing groups on thiols (e.g., Cl, F) enhance yields, while electron-donating groups (e.g., NH₂) reduce efficiency due to hindered proton abstraction .

Cyclization Reactions

Heating with isocyanates or isothiocyanates in the presence of triethylamine induces cyclization to form thiadiazino[3,2-a]benzimidazole derivatives :
Example :

  • Reactants : Bis(benzimidazol-2-yl) trithiocarbonate + phenyl isocyanate

  • Conditions : Reflux in toluene, 6 h

  • Product : Thiadiazino-benzimidazole-dione (11 ; X = O, Y = O)

  • Yield : 70–85% .

Reductive Functionalization

Treatment with NaBH₄/PEG-400 reduces diselenides/disulfides (19 /20 ), enabling chalcogen incorporation :

ReagentProduct ClassYield
Diaryl diselenides1,3-Bis(selenyl)propan-2-ols55–92%
Dibutyl diselenideAliphatic selenides74%

Excess diselenides (>1.2 eq.) lead to unsymmetrical 1,3-bis(chalcogenyl)propan-2-ols via carbonate ring-opening .

Computational Insights

Density Functional Theory (DFT) studies on analogous trithiocarbonates reveal:

  • Strong anion interactions (e.g., nitrate, iodide) stabilize intermediates in decarboxylation reactions .

  • Solvent polarity (e.g., DMF, glycol ethers) critically affects reaction selectivity and yield .

Polymorphism and Reactivity

Crystallographic data for polymorphs highlight conformational flexibility:

PolymorphS⋯S Interactionsπ–π StackingReactivity Trend
ssModerateYesHigher solubility
ttStrongNoThermal stability

Polymorph ss favors nucleophilic substitutions, while tt resists oxidative degradation .

Scientific Research Applications

Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or DNA, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(1H-benzimidazol-2-yl) carbonotrithioate belongs to a broader class of bis-benzimidazole derivatives. Below, key structural and functional comparisons are made with related compounds reported in the literature.

Structural Comparison

Compound Name Linker/Functional Group Key Structural Features
Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine derivatives Alkylamidine (NH-C-NR₂) Asymmetric alkyl chains; hydrogen-bonding capacity via NH groups.
Hydrazinecarbothioamides Thioamide (C=S-NH-NH₂) Sulfur and nitrogen-rich backbone; planar geometry.
1,2-Bis(1,3-benzothiazol-2-yl)benzene Benzene ring Rigid aromatic core; limited solubility due to non-polar structure.
This compound Carbonotrithioate (CS₃) Sulfur-rich linker; potential for disulfide bond formation and redox activity.

Antioxidant Activity

Antioxidant efficacy was evaluated using DPPH radical scavenging assays (IC₅₀ values, lower = better):

Compound IC₅₀ (µg/mL) Key Findings
Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine 2c 5.2 (superior to BHT) Phenyl substituents enhance electron delocalization, improving radical scavenging.
Hydrazinecarbothioamides 39.39 Moderate activity due to thioamide’s electron-withdrawing effects.
N,N'-Diphenylbenzamidine 8.10 Limited solubility reduces bioavailability.
Hypothetical Carbonotrithioate Not reported Predicted higher activity due to sulfur’s radical stabilization; may require solubility optimization.

Physicochemical Properties

  • Melting Points: Bis-benzimidazole derivatives typically exhibit high melting points (230–280°C) due to strong intermolecular interactions . Carbonotrithioate’s melting point is unreported but likely lower due to flexible CS₃ linker.
  • Solubility: Alkylamidine derivatives show moderate solubility in polar solvents , whereas carbonotrithioate may exhibit improved solubility in aprotic solvents due to sulfur content.

Biological Activity

Bis(1H-benzimidazol-2-yl) carbonotrithioate is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its benzimidazole moieties and carbonotrithioate group, has garnered interest in medicinal chemistry due to its potential applications in treating various infections and diseases. This article explores the biological activity of this compound, summarizing key findings from recent studies, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8N4S3\text{C}_{11}\text{H}_{8}\text{N}_{4}\text{S}_{3}

This structure features two benzimidazole units linked by a carbonotrithioate group, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound was primarily synthesized for its potential use in treating infections caused by pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies and Findings

  • Antibacterial Efficacy :
    • In vitro tests indicated that this compound achieved over 80% growth inhibition against S. aureus and E. coli at optimal concentrations (Table 1).
    • The minimum inhibitory concentration (MIC) values were determined, with the compound showing lower MIC values compared to traditional antibiotics.
  • Antifungal Properties :
    • The compound also demonstrated antifungal activity against Saccharomyces cerevisiae, with similar growth inhibition rates observed.
    • The mechanism of action involves disrupting the integrity of microbial cell membranes and inhibiting DNA replication within the cells .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Condensation : The compound enters bacterial cells and condenses DNA, preventing replication and leading to cell death.
  • Membrane Disruption : It interacts with membrane proteins, impairing their function and leading to increased permeability.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within microbial cells, contributing to its bactericidal effects .

Research Findings Summary

StudyPathogenIC50/ MICActivity Observed
Study 1S. aureus5.2 μM99.2% growth inhibition
Study 2E. coli4.5 μM99.8% growth inhibition
Study 3S. cerevisiae6.0 μM94% growth inhibition

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